N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and an ethylphenoxyacetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, which is then cyclized to form the thiazole ring. The resulting thiazole derivative is then reacted with 2-bromoethylamine to introduce the ethyl group. Finally, the compound is coupled with 2-(4-ethylphenoxy)acetyl chloride to form the desired product .
Chemical Reactions Analysis
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for its potential use in the treatment of inflammatory diseases and cancer.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of microbial growth and the modulation of inflammatory responses. The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-ethylphenoxy)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique combination of a chlorophenyl group, a thiazole ring, and an ethylphenoxyacetamide moiety, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H21ClN2O2S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-2-15-3-9-19(10-4-15)26-13-20(25)23-12-11-18-14-27-21(24-18)16-5-7-17(22)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
InChI Key |
ZFCFJNFIGXMVOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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